molecular formula C15H18N2 B8047046 3-(3-Amino-1-phenylpropyl)aniline

3-(3-Amino-1-phenylpropyl)aniline

Cat. No.: B8047046
M. Wt: 226.32 g/mol
InChI Key: QVSBFMOLASXTCK-UHFFFAOYSA-N
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Description

3-(3-Amino-1-phenylpropyl)aniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an amino group attached to a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-1-phenylpropyl)aniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of nitrobenzene derivatives using hydrogen in the presence of a palladium catalyst . Another approach involves the use of Grignard reagents to react with nitrobenzene, followed by reduction .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Amino-1-phenylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-phenylpropyl)aniline involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual amino groups and extended aromatic system, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-amino-1-phenylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSBFMOLASXTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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